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Compound of Interest

Compound Name: Concanamycin D

Cat. No.: B15573563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Concanamycin D is a member of the concanamycin family of macrolide antibiotics, a group of

natural products produced by Streptomyces species.[1] These compounds are renowned for

their potent and highly specific inhibition of vacuolar-type H+-ATPases (V-ATPases). V-

ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular

compartments, including lysosomes, endosomes, and the Golgi apparatus. By disrupting this

fundamental cellular process, concanamycins serve as invaluable tools for investigating a wide

array of cellular functions. This technical guide provides an in-depth overview of

Concanamycin D, focusing on its mechanism of action, quantitative inhibitory data,

experimental protocols, and its impact on key cellular signaling pathways.

Chemical and Physical Properties
Concanamycin D is a complex macrolide with a distinct structure that contributes to its

biological activity. Its key structural features include an 18-membered macrolide ring and a 6-

membered hemiketal ring, which are essential for its potent inhibitory activity against V-

ATPases.[1]
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Property Value

Molecular Formula C44H72O13

Molecular Weight 809.0 g/mol [1]

CAS Number 144450-34-0[1]

Source Isolated from Streptomyces sp.[1]

Mechanism of Action: V-ATPase Inhibition
Concanamycin D exerts its inhibitory effect by specifically targeting the V-ATPase complex.

The primary mechanism involves the binding of the macrolide to the V-ATPase, which in turn

blocks the translocation of protons across the membrane. This leads to a rapid increase in the

pH of intracellular organelles. Structure-activity relationship studies have pinpointed the 18-

membered macrolide ring and the 6-membered hemiketal ring as indispensable for this potent

inhibition.[1] More specifically, concanamycins have been shown to bind to the proteolipid

subunit c of the V-ATPase's membrane-integral V0 domain.[2][3][4]
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Figure 1. Mechanism of V-ATPase inhibition by Concanamycin D.

Quantitative Inhibitory Data
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While extensive quantitative data is available for the closely related Concanamycin A, specific

IC50 and Ki values for Concanamycin D are less commonly reported. However, studies have

demonstrated its potent activity. Concanamycin D inhibits the acidification of rat liver

lysosomes at concentrations ranging from 10⁻¹¹ to 10⁻⁹ M (0.01-1 nM).[1] For comparative

purposes, the inhibitory concentrations of Concanamycin A are provided below, highlighting the

high specificity of this class of molecules for V-ATPases over other ATPases.

Inhibitor Target IC50

Concanamycin D
Rat Liver Lysosome

Acidification
0.01 - 1 nM

Concanamycin A Yeast V-type H+-ATPase 9.2 nM[5]

Concanamycin A Yeast F-type H+-ATPase > 20,000 nM[5]

Concanamycin A Yeast P-type H+-ATPase > 20,000 nM[5]

Concanamycin A
Porcine P-type Na+,K+-

ATPase
> 20,000 nM[5]

Concanamycin A Manduca sexta V-ATPase ~10 nM[3][6][7]

Experimental Protocols
The high specificity of concanamycins makes them excellent tools for studying V-ATPase-

dependent processes. Below are generalized protocols for a V-ATPase activity assay and a

cellular assay for observing the effects of Concanamycin D.

V-ATPase Activity Assay (Adapted from Concanamycin
A protocols)
This assay measures the ATP hydrolysis activity of V-ATPase in isolated vesicles or purified

enzyme preparations.
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Figure 2. Experimental workflow for V-ATPase activity assay.

Methodology:
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Preparation of V-ATPase Source: Isolate organelles rich in V-ATPase (e.g., lysosomes,

vacuoles) or use purified V-ATPase preparations.

Reaction Buffer: Prepare a reaction buffer containing ATP, an ATP-regenerating system (e.g.,

phosphoenolpyruvate and pyruvate kinase), and a coupled enzyme system to measure ADP

production (e.g., lactate dehydrogenase and NADH). The buffer should also contain

inhibitors for other ATPases (e.g., ouabain for Na+/K+-ATPase, oligomycin for F-type

ATPase) to ensure specificity.

Incubation: Incubate the V-ATPase preparation in the reaction buffer.

Addition of Inhibitor: Add Concanamycin D (typically in a DMSO vehicle) to the experimental

samples at the desired concentration range. Add an equivalent volume of DMSO to the

control samples.

Measurement: Monitor the rate of ATP hydrolysis by measuring the decrease in NADH

absorbance at 340 nm over time.

Analysis: Calculate the V-ATPase-specific activity by subtracting the rate of ATP hydrolysis in

the presence of a saturating concentration of Concanamycin D from the total ATPase

activity.

Cellular Assay: Inhibition of Endosomal Acidification
This protocol uses a pH-sensitive fluorescent dye to visualize the effect of Concanamycin D
on the acidification of endosomes in living cells.

Methodology:

Cell Culture: Plate cells of interest on a suitable imaging dish (e.g., glass-bottom dish).

Dye Loading: Load the cells with a pH-sensitive dye that accumulates in acidic

compartments and exhibits a pH-dependent fluorescence (e.g., LysoTracker dyes, Acridine

Orange).

Inhibitor Treatment: Treat the cells with the desired concentration of Concanamycin D for a

specific duration. A vehicle control (DMSO) should be run in parallel.
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Live-Cell Imaging: Visualize the cells using fluorescence microscopy. A decrease in the

fluorescence intensity of the dye in the treated cells compared to the control cells indicates

an inhibition of organelle acidification.

Quantification: Image analysis software can be used to quantify the fluorescence intensity

per cell or per organelle to determine the extent of acidification inhibition.

Impact on Cellular Signaling Pathways
V-ATPase-mediated acidification is integral to the proper functioning of several key signaling

pathways. By inhibiting V-ATPase, Concanamycin D can indirectly modulate these pathways,

making it a valuable tool for studying their regulation.
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Figure 3. Signaling pathways affected by Concanamycin D-mediated V-ATPase inhibition.
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The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth,

proliferation, and metabolism. V-ATPase activity is required for the proper localization and

activation of mTORC1 on the lysosomal surface in response to amino acids. Inhibition of V-

ATPase with concanamycins can, therefore, lead to the inactivation of mTORC1 signaling,

even in the presence of growth factors and nutrients.

Wnt/β-catenin Signaling
The Wnt/β-catenin pathway plays critical roles in embryonic development and tissue

homeostasis. V-ATPase has been shown to be necessary for efficient Wnt signaling. It is

thought to be involved in the endosomal trafficking and processing of components of the Wnt

receptor complex. Consequently, treatment with V-ATPase inhibitors like concanamycins can

attenuate Wnt-dependent cellular responses.

Notch Signaling
Notch signaling is a highly conserved pathway that governs cell fate decisions. The activation

of the Notch receptor involves proteolytic cleavages that are sensitive to the pH of the

surrounding environment. V-ATPase-mediated acidification of endosomes is crucial for the

proper trafficking and processing of the Notch receptor. Inhibition of V-ATPase can disrupt

Notch receptor maturation and signaling, leading to altered cellular differentiation and

development.[8]

Conclusion
Concanamycin D is a powerful and specific inhibitor of V-ATPase, making it an indispensable

research tool for cell biologists, biochemists, and drug discovery professionals. Its ability to

potently disrupt the acidification of intracellular organelles allows for the detailed investigation

of a myriad of cellular processes, from fundamental organelle function to the complex

regulation of major signaling pathways. This guide provides a foundational understanding of

Concanamycin D's properties and applications, empowering researchers to effectively utilize

this potent macrolide in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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